In-Depth Technical Guide: Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
In-Depth Technical Guide: Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate
CAS Number: 1160823-85-7
A Core Building Block for Advanced Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate, a key building block in the synthesis of high-performance organic electronic materials. This document consolidates available data on its properties, synthesis, and applications, offering a valuable resource for researchers in materials science and organic electronics.
Chemical Identity and Properties
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is a derivative of the thieno[3,4-b]thiophene heterocyclic system. The core structure's fused thiophene rings create a planar and electron-rich system, which is advantageous for charge transport in organic semiconductors. The bromine atoms at the 4 and 6 positions serve as reactive sites for further functionalization, typically through cross-coupling reactions, enabling the synthesis of conjugated polymers and small molecules. The octyl ester group enhances the solubility of the molecule in common organic solvents, which is crucial for solution-based processing of organic electronic devices.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1160823-85-7 | [1] |
| Molecular Formula | C₁₅H₁₈Br₂O₂S₂ | [1] |
| Molecular Weight | 454.24 g/mol | [1] |
| Synonym | 4,6-Dibromothieno[3,4-b]thiophene-2-carboxylic Acid Octyl Ester | [1] |
Synthesis and Experimental Protocols
The synthesis of Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate typically involves the esterification of its carboxylic acid precursor, 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid. While a specific detailed protocol for the octyl ester is not published, a general and widely used method for esterification of similar carboxylic acids is the Steglich esterification.
Synthesis of the Precursor: 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid
The synthesis of the carboxylic acid precursor is a critical first step. While various synthetic routes to thieno[3,4-b]thiophene derivatives exist, a common approach involves the functionalization of a pre-formed thieno[3,4-b]thiophene core.
Proposed Experimental Protocol: Steglich Esterification
This protocol is a general procedure for the esterification of a carboxylic acid using an alcohol in the presence of a coupling agent (like DCC) and a catalyst (like DMAP).
Materials:
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4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid
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1-Octanol
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N,N'-Dicyclohexylcarbodiimide (DCC)
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4-Dimethylaminopyridine (DMAP)
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Anhydrous dichloromethane (DCM)
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0.5 N Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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In a round-bottom flask, dissolve 4,6-dibromothieno[3,4-b]thiophene-2-carboxylic acid (1 equivalent) in anhydrous dichloromethane.
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Add 1-octanol (1.2 equivalents) and a catalytic amount of 4-dimethylaminopyridine (0.1 equivalents) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
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Allow the reaction to warm to room temperature and stir overnight.
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The precipitated dicyclohexylurea (DCU) is removed by filtration.
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The filtrate is washed sequentially with 0.5 N HCl, water, and saturated NaHCO₃ solution.
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The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by silica gel column chromatography to yield the final product, Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate.[2]
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Caption: Synthetic workflow for Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate.
Applications in Organic Electronics
Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate is primarily utilized as a monomer in the synthesis of conjugated polymers for various organic electronic applications. The thieno[3,4-b]thiophene core imparts desirable electronic properties, while the bromo-functionalities allow for polymerization through cross-coupling reactions like Suzuki or Stille coupling.
Organic Photovoltaics (OPVs)
Thieno[3,4-b]thiophene-based polymers have been successfully employed as donor materials in bulk heterojunction (BHJ) solar cells. The electronic properties of the thieno[3,4-b]thiophene unit can be tuned to achieve optimal HOMO energy levels for efficient charge separation at the donor-acceptor interface.
Organic Field-Effect Transistors (OFETs)
The rigid and planar structure of the thieno[3,4-b]thiophene core promotes intermolecular π-π stacking in the solid state, which is essential for efficient charge transport in the active layer of OFETs. Polymers derived from this monomer are investigated for their charge carrier mobility.
Organic Light-Emitting Diodes (OLEDs)
While less common, thieno[3,4-b]thiophene derivatives can also be incorporated into materials for OLEDs, contributing to the charge transport or emissive layers.
Caption: Application workflow from monomer to organic electronic devices.
Future Outlook
The development of novel organic semiconducting materials is crucial for advancing the performance and stability of organic electronic devices. Octyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate represents a versatile building block that allows for the systematic tuning of polymer properties through copolymerization with various comonomers. Future research will likely focus on the synthesis of novel polymers derived from this monomer and the comprehensive characterization of their electronic and device performance. The exploration of structure-property relationships in these materials will guide the design of next-generation organic semiconductors with enhanced efficiency and stability.
